Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-
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Overview
Description
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. It is a neonicotinoid insecticide, which means it is part of a class of neuro-active insecticides modeled after nicotine . This compound is particularly effective due to its low mammalian toxicity and high insecticidal activity against a broad range of pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- involves several steps. One common method includes the reaction of N-methylguanidine with nitroalkanes under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a standard for the determination of neonicotinoid insecticide residues in various samples.
Biology: Studied for its effects on insect nervous systems and its potential use in pest control.
Medicine: Investigated for its low toxicity to mammals and potential therapeutic applications.
Mechanism of Action
The compound exerts its effects by disrupting the nervous system of insects. It inhibits nicotinic acetylcholine receptors, which are crucial for nerve signal transmission. This inhibition leads to the paralysis and eventual death of the insect . The molecular targets involved are primarily the nicotinic acetylcholine receptors located in the insect’s nervous system .
Comparison with Similar Compounds
Similar Compounds
- Thiamethoxam
- Azoxystrobin
- Boscalid
- Chlorfenapyr
- Difenoconazole
- Fludioxonil
- Indoxacarb
- Picoxystrobin
- Pyraclostrobin
- Tebuconazole
Uniqueness
What sets Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- apart from other similar compounds is its unique structure that combines a guanidine moiety with a nitro group and a tetrahydrofuranyl methyl group. This structure contributes to its high efficacy and low toxicity profile, making it a preferred choice in various applications .
Properties
CAS No. |
185211-13-6 |
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Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-5-6-3-2-4-14-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
JYRJNCSOPIJOJK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1CCCO1)N[N+](=O)[O-] |
Origin of Product |
United States |
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